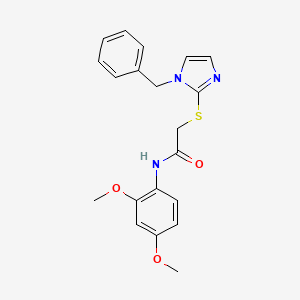

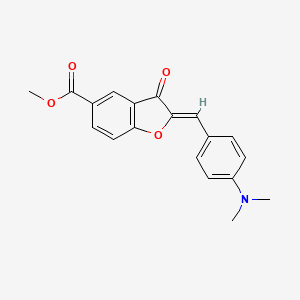

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives was achieved by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone. The structural elucidation of these compounds was confirmed using IR, 1H-NMR, and FAB+-MS spectral data . Similarly, the third paper describes a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, involving the conversion of phenyl acetic acid into various intermediates, followed by cyclization and substitution reactions to obtain the target compounds . The fourth paper details the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives starting from substituted 1,2-phenylenediamine, with variations in substituents at positions 1, 5, and 6 of the benzimidazole ring .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and fast atom bombardment mass spectrometry (FAB+-MS) were employed to confirm the structures of the synthesized thiazole and benzimidazole derivatives . These techniques are crucial for determining the presence of functional groups, the chemical environment of hydrogen atoms, and the molecular mass of the compounds, respectively.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are characterized by nucleophilic substitution and cyclization reactions. The use of K2CO3 as a base facilitates the nucleophilic attack by the thioles on the chloroacetylamino group, leading to the formation of the thiazole derivatives . The synthesis of oxadiazole derivatives involves cyclization in the presence of CS2 and subsequent substitution reactions with bromoacetamides . The synthesis of imidazole-linked benzimidazole derivatives also involves substitution reactions, with variations in substituents affecting the reactivity and the final chemical structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the presence of various functional groups. The antimicrobial activities of the thiazole derivatives against a range of bacteria and fungi suggest that these compounds possess significant biological properties, which may be attributed to their chemical structure . The antioxidant properties of the benzimidazole derivatives were evaluated through their effects on lipid peroxidation levels and free radical scavenging activities, indicating their potential as therapeutic agents . The biological screening of the oxadiazole derivatives against enzymes such as BChE, AChE, and LOX revealed their activity against acetylcholinesterase, suggesting a potential for therapeutic use in conditions like Alzheimer's disease . The antiprotozoal activity of the imidazole-linked benzimidazole derivatives was demonstrated to be superior to metronidazole, a standard drug, highlighting their potent biological efficacy .

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has focused on analyzing their crystal structures. These molecules exhibit folded conformations, with various angles of inclination between the pyrimidine and benzene rings, contributing to understanding the structural dynamics of similar compounds (Subasri et al., 2017).

Antimicrobial and Genotoxic Properties

Some benzimidazole derivatives, closely related to 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, have been synthesized and investigated for antimicrobial and genotoxic activities. These studies include the analysis of crystal and molecular structures for better understanding of their biological properties (Benvenuti et al., 1997).

Antibacterial Activity Against MRSA

N-substituted phenyl acetamide benzimidazole derivatives have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating potential applications in treating bacterial infections resistant to conventional antibiotics (Chaudhari et al., 2020).

Antioxidant Properties for Base Oil

Benzimidazole derivatives have been evaluated as antioxidants for base stock oil, emphasizing their potential in industrial applications, especially in improving the oxidation stability of oils (Basta et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives are explored for their corrosion inhibition properties, particularly for carbon steel in acidic solutions. This research is significant in the field of material science and engineering, offering insights into protective measures against corrosion (Rouifi et al., 2020).

Antitumor Activity

The potential antitumor activity of benzimidazole derivatives has been studied, with certain compounds showing significant effects against various cancer cell lines. This indicates potential therapeutic applications in oncology (Yurttaş et al., 2015).

Anthelmintic Agents

Some benzimidazole acetamide derivatives have been synthesized and evaluated for their anthelmintic activity, suggesting their use in treating parasitic worm infestations (Sawant & Kawade, 2011).

Propriétés

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-16-8-9-17(18(12-16)26-2)22-19(24)14-27-20-21-10-11-23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWYPRKHHVDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)